molecular formula C11H21N B3278521 2-Azaspiro[5.6]dodecane CAS No. 67952-12-9

2-Azaspiro[5.6]dodecane

Cat. No. B3278521
CAS RN: 67952-12-9
M. Wt: 167.29 g/mol
InChI Key: DHVGQBXWFXZJGH-UHFFFAOYSA-N
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Description

2-Azaspiro[5.6]dodecane is an organic compound with the chemical formula C11H21N . It has a molecular weight of 167.29 . It appears as a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Azaspiro[5.6]dodecane consists of a spirocyclic system, which is a molecular system or compound in which one atom is a member of two rings of atoms . This structure is unique and contributes to the compound’s chemical properties .


Physical And Chemical Properties Analysis

2-Azaspiro[5.6]dodecane is a liquid at room temperature . Its molecular weight is 167.29, and its chemical formula is C11H21N .

Scientific Research Applications

Asymmetric Construction in Marine Toxins

2-Azaspiro[5.6]dodecane is utilized in asymmetric formations, notably in the construction of marine natural toxins. An example is the asymmetric formation of azaspiro[5.6]dodec-9-ene systems, which are derived from α-methylene caprolactam and diene using copper(II) and tBu-BOX complex. These spirocyclic compounds have applications in the synthesis of marine natural toxins, including those with cyclic imine moieties (Ishihara et al., 2002).

Synthesis of Specific Compounds

The title compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, which incorporates the 2-azaspiro[5.6]dodecane structure, was synthesized for the first time through a two-step process. This involved a regioselective epoxide ring-opening reaction, followed by treatment with a saturated methanolic solution of hydrogen chloride. The compound's structure was elucidated using X-ray diffraction studies (Iusupov et al., 2022).

Enantioselective Total Syntheses of Alkaloids

2-Azaspiro[5.6]dodecane is also pivotal in the enantioselective total syntheses of naturally occurring alkaloids. For instance, concise syntheses of Nitraria alkaloids like isonitramine and sibirine have been achieved, highlighting the versatility of this compound in organic synthesis (Pandey et al., 2011).

Synthesis of Enantiopure Bicyclic Compounds

The synthesis of enantiopure bicyclic alpha,alpha-disubstituted spirolactams, which incorporate the 2-azaspiro[5.6]dodecane framework, is another application. This process involves diastereoselective Birch reductive alkylation and is significant for accessing enantiopure spiro compounds (Guéret et al., 2009).

Isolation from Natural Sources

2-Azaspiro[5.6]dodecane derivatives like Lycoplanine A have been isolated from natural sources like Lycopodium complanatum. These compounds, such as Lycoplanine A, are known for their potent inhibitory properties against specific calcium channels, demonstrating the biomedical relevance of 2-azaspiro[5.6]dodecane derivatives (Zhang et al., 2017).

Molecular Synthesis and Drug Discovery

2-Azaspiro[5.6]dodecane is also integral in drug discovery and molecular synthesis. For example, its derivatives have been synthesized as part of novel spiro scaffolds inspired by bioactive natural products. These scaffolds, designed for easy conversion to lead generation libraries, demonstrate the compound's potential in medicinal chemistry and drug discovery (Jenkins et al., 2009).

Safety And Hazards

Safety data for 2-Azaspiro[5.6]dodecane is currently unavailable online . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

2-azaspiro[5.6]dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-7-11(6-3-1)8-5-9-12-10-11/h12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVGQBXWFXZJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[5.6]dodecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Benmaati, HH Zahmani, S Hacini, JC Menendez… - …, 2016 - thieme-connect.com
The reaction between cyclic 1,3-ketoamides and Michael acceptors in the presence of a catalytic amount of a polymer-supported organobase PS-BEMP has been developed for a direct …
Number of citations: 4 www.thieme-connect.com
M Chen, A Huang, Y Tang - 2020 - scholar.archive.org
Fusaric acid (FA) is a well-known mycotoxin that plays an important role in plant pathology. The biosynthetic gene cluster for FA has been identified but the biosynthetic pathway …
Number of citations: 0 scholar.archive.org

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